1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
Description
This compound is a substituted imidazole derivative featuring a carboxamide group at position 4 of the imidazole ring. Key structural elements include:
- 1H-imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms.
- Substituents: A benzyl group at position 1, substituted with a 3-(4-methoxyphenyl)propanamido moiety via a phenyl linker. An N-linked 4-isopropylphenyl group at the carboxamide position. Synthetic routes for analogous imidazole derivatives often involve multi-step protocols, such as nucleophilic substitutions and amide couplings, with yields varying based on purification methods (e.g., 29% yield reported for a related imidazole hydrochloride in ) .
Properties
IUPAC Name |
1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3/c1-21(2)24-9-13-26(14-10-24)33-30(36)28-19-34(20-31-28)18-23-4-11-25(12-5-23)32-29(35)17-8-22-6-15-27(37-3)16-7-22/h4-7,9-16,19-21H,8,17-18H2,1-3H3,(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJYGVXAGZHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105806 | |
| Record name | 1H-Imidazole-4-carboxamide, 1-[[4-[[3-(4-methoxyphenyl)-1-oxopropyl]amino]phenyl]methyl]-N-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251698-97-1 | |
| Record name | 1H-Imidazole-4-carboxamide, 1-[[4-[[3-(4-methoxyphenyl)-1-oxopropyl]amino]phenyl]methyl]-N-[4-(1-methylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251698-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxamide, 1-[[4-[[3-(4-methoxyphenyl)-1-oxopropyl]amino]phenyl]methyl]-N-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxamide group and the aromatic substituents. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the imidazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Attachment of Aromatic Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Pharmacology: It can be used to study the interaction with various biological targets, including enzymes and receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aromatic rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related imidazole and benzimidazole derivatives, emphasizing substituent effects and physicochemical properties:
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 4-methoxyphenyl and isopropyl groups contribute to higher logP values compared to fluorophenyl or chlorophenyl analogs (e.g., compound 5cb in ), suggesting enhanced membrane permeability but reduced aqueous solubility.
- Fluorine substitution (e.g., ) improves metabolic stability and target affinity due to electronegativity and steric effects.
Synthetic Challenges :
- Multi-step syntheses are common, with yields often <30% due to purification hurdles (e.g., ). The target compound’s long alkyl and aryl chains may further complicate reaction efficiency.
Biological Relevance :
- Benzimidazole derivatives (e.g., ) are frequently explored for antimicrobial and anticancer activity, whereas imidazo[4,5-c]pyridines (e.g., ) target kinase pathways. The target compound’s carboxamide and methoxy groups may align with protease or GPCR modulation.
Spectroscopic Validation :
- HRMS and NMR are standard for confirming imidazole derivatives (e.g., ). The absence of crystallographic data for the target compound limits conformational analysis compared to fluorophenyl analogs .
Biological Activity
The compound 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique structure, featuring an imidazole ring and various functional groups, positions it as a candidate for various therapeutic activities, particularly in the fields of oncology and inflammation.
Molecular Formula
- C : 27
- H : 26
- N : 4
- O : 3
Structural Features
The compound consists of:
- An imidazole ring , which is known for its biological activity.
- A methoxyphenyl group , which enhances lipophilicity and may influence receptor interactions.
- A propanamido linkage , which can affect the compound's pharmacokinetics.
IUPAC Name
This compound
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, research published in Molecules highlighted that derivatives of imidazole compounds often show significant cytotoxic effects against cancer cells, with IC50 values indicating effective dosages in the low micromolar range .
Table 1: Summary of Anticancer Activity
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis through modulation of signaling pathways associated with cell survival and death.
Research indicates that imidazole derivatives can interact with specific molecular targets, potentially leading to the activation of apoptotic pathways and inhibition of cell cycle progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit lipoxygenase activity, a key enzyme in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators. This activity could be beneficial in treating conditions such as asthma and other inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy :
-
Inflammation Model :
- Another investigation focused on the anti-inflammatory potential of related imidazole compounds, demonstrating their effectiveness in reducing inflammation markers in murine models. The results indicated a dose-dependent response, supporting further exploration into therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves systematic screening of reaction conditions (solvent, temperature, catalysts). For example, highlights the use of sodium azide and condensation reactions for analogous imidazole derivatives. A stepwise approach includes:
- Step 1: Vary solvents (e.g., DMF vs. THF) to assess solubility and reactivity of intermediates.
- Step 2: Test catalysts (e.g., triethylamine vs. DBU) to enhance coupling efficiency between the propanamido-phenylmethyl and imidazole-carboxamide moieties.
- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution) and validate purity via HPLC (≥98% threshold) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer: Use a multi-technique approach:
- NMR: Assign peaks for the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm). Compare with computed spectra (e.g., PubChem OEChem data in ).
- X-ray crystallography: Resolve dihedral angles between aromatic rings (e.g., 12.65°–84.15° for similar imidazoles, as in ).
- HRMS: Confirm molecular weight (e.g., [M+H]+ at m/z 532.2 for C₃₁H₃₃N₅O₄) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations are used:
- Step 1: Generate 3D conformers of the compound using Gaussian 09 (B3LYP/6-31G* basis set).
- Step 2: Dock into active sites (e.g., kinases or GPCRs) using PDB structures. Prioritize hydrogen bonds between the carboxamide group and catalytic residues (e.g., Asp86 in ).
- Step 3: Validate with binding free energy calculations (MM-PBSA) and compare IC₅₀ values from in vitro assays .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer: Address variability via:
- Controlled variables: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (’s split-plot design).
- Statistical analysis: Apply ANOVA to compare IC₅₀ values under varying pH/temperature (e.g., p < 0.05 significance).
- Mechanistic studies: Use fluorescence polarization to assess target engagement specificity, ruling off-target effects .
Q. How does the methoxy substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer: Evaluate via:
- LogP measurement: Compare octanol-water partitioning (shake-flask method) with/without the methoxy group.
- Metabolic stability: Incubate with liver microsomes (human vs. rat) and monitor degradation via LC-MS (t½ calculation).
- CYP inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (’s enzyme inhibition protocols) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
